molecular formula C12H14N2S B1298231 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438227-56-6

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1298231
CAS No.: 438227-56-6
M. Wt: 218.32 g/mol
InChI Key: AZBAQHIVVLQMFX-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative featuring a 1,3-thiazole core substituted with a 2,4-dimethylphenyl group at position 4 and a methyl group at position 4. The 2,4-dimethylphenyl substituent enhances lipophilicity and steric bulk, which may influence binding to biological targets such as tubulin or enzymes involved in proliferative pathways .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-7-4-5-10(8(2)6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBAQHIVVLQMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358461
Record name 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438227-56-6
Record name 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis

This method involves the cyclization of a thioamide with a haloketone. The general reaction can be outlined as follows:

  • Reactants : 2,4-dimethylphenylthioamide and a suitable haloketone (e.g., 2-bromo-3-methylbutan-2-one).

  • Conditions : The reaction typically occurs in a solvent such as ethanol or toluene under reflux conditions.

  • Mechanism : The thioamide undergoes cyclization to form the thiazole ring, followed by further functionalization to yield the desired amine.

Cyclization of Thiourea Derivatives

An alternative synthetic route involves the use of substituted thioureas:

  • Reactants : Substituted thiourea (e.g., 2-amino-5-methylthiazole) and an appropriate aldehyde (e.g., 2,4-dimethylbenzaldehyde).

  • Conditions : This reaction can be performed in ethanol with acetic acid as a catalyst under reflux conditions.

  • Yield Optimization : Reaction conditions such as solvent choice and temperature can significantly affect yield and purity.

Summary of Preparation Methods

Method Reactants Conditions Yield
Hantzsch Synthesis 2,4-dimethylphenylthioamide + haloketone Reflux in ethanol/toluene Varies (typically >50%)
Thiourea Cyclization Substituted thiourea + aldehyde Reflux in ethanol with acetic acid Varies (typically >40%)

To enhance the yield and purity of the synthesized compound, several optimization strategies can be employed:

  • Solvent Effects : The polarity of the solvent can influence reaction rates and product stability. For instance, using dimethylformamide (DMF) may improve solubility and reaction efficiency.

  • Temperature Control : Conducting reactions at elevated temperatures (80–120°C) often accelerates cyclization processes.

  • Catalyst Use : Acidic catalysts such as phosphorus oxychloride (POCl₃) can facilitate reactions that require protonation steps.

The synthesized compound must be characterized to confirm its structure and purity:

Spectroscopic Techniques

Chromatography

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for assessing purity and monitoring reaction progress.

The preparation of 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine involves established synthetic routes like Hantzsch thiazole synthesis and thiourea cyclization. By optimizing reaction conditions and employing robust characterization techniques, researchers can effectively synthesize this compound for further biological evaluation.

Biological Activity

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438227-56-6) is an organic compound belonging to the thiazole family, characterized by its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C₁₂H₁₄N₂S
  • Molecular Weight : 218.32 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C

Synthesis

The synthesis of this compound often employs the Hantzsch thiazole synthesis method, involving the cyclization of a thioamide with a haloketone. This method allows for the efficient formation of the thiazole ring structure integral to its biological activity .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in sensitive carcinoma cells by generating reactive electrophilic species that form DNA adducts, leading to cell death .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.61DNA adduct formation
Compound BA5491.98Apoptosis induction
This compoundHeLaTBDTBD

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have been evaluated for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can enhance activity against Gram-negative and Gram-positive bacteria. The presence of specific substituents on the phenyl ring significantly influences the compound's efficacy .

Table 2: Antimicrobial Activity Against Various Bacteria

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundPseudomonas aeruginosaTBD

Case Study 1: Antitumor Efficacy

A study investigating the cytotoxic effects of various thiazole derivatives on MCF-7 breast cancer cells found that certain derivatives induced significant apoptosis at concentrations as low as 100 nM. The study highlighted the role of cytochrome P450 enzymes in mediating these effects through reactive metabolite formation .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of thiazole derivatives against multidrug-resistant bacterial strains. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to their counterparts lacking such substitutions .

Scientific Research Applications

Biological Applications

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antitumor Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells by generating reactive electrophilic species that form DNA adducts. This mechanism leads to cell death in sensitive carcinoma cells .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.61DNA adduct formation
Compound BA5491.98Apoptosis induction
This compoundHeLaTBDTBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that derivatives of thiazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Inhibition of Enzymes

One notable application is its role as an inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes that are implicated in inflammatory diseases like asthma and rheumatoid arthritis. This inhibition suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies

Several case studies have been published detailing the efficacy of this compound in different therapeutic contexts:

  • Anticancer Studies : A study focusing on various cancer cell lines demonstrated that derivatives similar to this compound showed promising results in inducing cell death through apoptosis mechanisms .
  • Antimicrobial Research : Research conducted on thiazole derivatives revealed their effectiveness against resistant bacterial strains, indicating their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine with analogous compounds in terms of structural features, biological activities, and synthesis strategies:

Compound Name Substituents Key Biological Activities Synthesis Highlights Reference
This compound - 2,4-Dimethylphenyl (C4)
- Methyl (C5)
Not explicitly reported; inferred antiproliferative potential from structural analogs. Likely synthesized via cyclization of substituted acetophenone with thiourea .
5-Methyl-4-phenyl-1,3-thiazol-2-amine (PTZ) - Phenyl (C4)
- Methyl (C5)
Anticancer (tubulin inhibition inferred from diaryl-thiazole analogs). Prepared via condensation of acetophenone and thiourea .
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s) - 4-Methoxyphenyl (C4)
- 2,4-Dimethoxyphenyl (N-linked)
Potent antiproliferative activity (IC₅₀ ~0.1 µM in SGC-7901 cells); tubulin polymerization inhibition. Synthesized via Ullmann coupling; optimized for electronic effects of methoxy groups.
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine - 2,4-Dichlorophenyl (C4)
- Methyl (C5)
Antifungal/antibacterial (inferred from halogenated analogs). Halogenated analogs synthesized via similar thiourea-based cyclization .
4-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-1,3-thiazol-2-amine - Benzodioxole (C4)
- Methyl (C5)
Chemosensor applications (electron-rich benzodioxole enhances fluorescence). Condensation of benzodioxole-substituted acetophenone with thiourea .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methyl, methoxy) enhance tubulin-binding affinity in diaryl-thiazole derivatives, as seen in Compound 10s . The 2,4-dimethylphenyl group in the target compound may similarly improve lipophilicity and target engagement.

Synthetic Accessibility: Most thiazole-2-amines are synthesized via cyclization of substituted acetophenones with thiourea in the presence of acidic catalysts . Microwave-assisted methods improve yields and reduce reaction times for related thiazole derivatives .

Structural Flexibility :

  • The 1,3-thiazole core tolerates diverse aromatic substituents (e.g., benzodioxole, methoxyphenyl), enabling tailored physicochemical properties. Planarity of the thiazole ring is critical for intercalation with biological targets like DNA or tubulin .

Q & A

What are the optimal synthetic routes for 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis typically involves cyclization of thiourea derivatives or condensation of thiazole precursors with substituted aldehydes. For example:

  • Thiourea cyclization: Reacting substituted thioureas with α-haloketones under reflux in ethanol or toluene, followed by acid catalysis (e.g., POCl₃) to form the thiazole core .
  • Schiff base formation: Condensation of 2-aminothiazole derivatives with aromatic aldehydes (e.g., 2,4-dimethylbenzaldehyde) in ethanol under reflux with acetic acid catalysis .

Optimization strategies:

  • Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm intermediate structures .
  • Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) to enhance cyclization efficiency .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. Methodological steps:

Validate purity: Use HPLC-MS to confirm the absence of impurities affecting NMR signals .

Density Functional Theory (DFT): Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data to identify dominant conformers .

Variable-temperature NMR: Probe dynamic behavior in solution (e.g., restricted rotation of the 2,4-dimethylphenyl group) .

Single-crystal X-ray diffraction: Resolve absolute configuration and hydrogen-bonding networks (e.g., intramolecular C–H···N interactions) .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Answer:
Assay selection:

  • Antimicrobial: Broth microdilution (MIC determination) per CLSI guidelines against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

Control design:

  • Include solvent-only (DMSO) and untreated controls.
  • Use structurally analogous inactive compounds (e.g., methyl-group deletion) to validate target specificity .

How can structure-activity relationships (SAR) be systematically explored for this thiazole derivative?

Answer:
SAR workflow:

Core modifications: Vary substituents at positions 4 (aryl) and 5 (methyl) of the thiazole ring.

Bioisosteric replacement: Replace the thiazole ring with oxadiazole or triazole to assess scaffold flexibility .

Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond donors/acceptors .

Example findings:

Substituent PositionModificationBiological Activity (IC₅₀)Reference
4-aryl2,4-diMePh12 µM (Anticancer)
5-methylH>100 µM (Inactive)

What computational methods are effective for predicting the binding mode of this compound to biological targets?

Answer:
Protocol:

Molecular docking: Use AutoDock Vina or Glide to dock the compound into target proteins (e.g., EGFR kinase PDB: 1M17).

Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Free-energy calculations: Compute binding affinities via MM-PBSA or MM-GBSA .

Validation:

  • Cross-check with experimental IC₅₀ values and mutagenesis data (e.g., key residue interactions) .

How can solvent stability and photodegradation kinetics of this compound be characterized?

Answer:
Stability studies:

  • HPLC monitoring: Track degradation in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 40°C over 14 days .
  • UV-Vis spectroscopy: Measure λmax shifts under UV light (254 nm) to assess photolytic breakdown .

Kinetic analysis:

  • Fit data to first-order decay models (ln[C] vs. time) to calculate half-life (t₁/₂) .

What strategies mitigate toxicity concerns during in vivo studies of this compound?

Answer:
Preclinical steps:

ADMET prediction: Use SwissADME or ProTox-II to flag hepatotoxicity or cardiotoxicity risks .

Acute toxicity testing: Dose rodents (5–50 mg/kg) and monitor ALT/AST levels for liver damage .

Metabolite profiling: Identify Phase I/II metabolites via LC-QTOF-MS to design safer analogs .

How can contradictory bioactivity data across research groups be reconciled?

Answer:
Root causes:

  • Variability in assay conditions (e.g., serum concentration in cell culture) .
  • Impurity profiles (e.g., residual solvents affecting MIC values) .

Resolution:

  • Collaborative reproducibility studies using standardized protocols (e.g., NIH Assay Guidance Manual).
  • Share raw spectral data via repositories like Zenodo for independent validation .

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